molecular formula C8H16 B089244 2-Octene CAS No. 13389-42-9

2-Octene

Cat. No. B089244
CAS RN: 13389-42-9
M. Wt: 112.21 g/mol
InChI Key: ILPBINAXDRFYPL-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction 2-Octene is an olefin, a type of hydrocarbon with a double bond between two carbon atoms. It belongs to the family of alkenes and is used in various chemical reactions due to its reactive double bond.

Synthesis Analysis

  • The synthesis of 2-Octene can be achieved through the oligomerization of ethylene. This process yields a spectrum of linear alpha-olefins, including 1-hexene and 1-octene, which are important in the production of linear low-density polyethylene (LLDPE) (Bollmann et al., 2004).

Molecular Structure Analysis

  • Gas electron diffraction studies show that 2-Octene and related compounds like bicyclo[2.2.2]oct-2-ene have a C2v symmetry. The bond lengths and angles have been precisely determined, providing insights into their molecular structures (Yokozeki & Kuchitsu, 1971).

Chemical Reactions and Properties

  • 2-Octene undergoes various chemical reactions due to its double bond. For example, thermal reactions can lead to rearrangement products with different structural configurations (Kawase et al., 2003). Additionally, radiolysis studies of 1-Octene, a similar compound, show the formation of different dimeric products, indicative of the reactive nature of these olefins (Kouřím, 1969).

Physical Properties Analysis

  • The physical properties of 2-Octene and related compounds are influenced by their molecular structure. Studies on related bicyclic compounds provide insights into bond lengths, angles, and conformational aspects (Yokozeki & Kuchitsu, 1971).

Chemical Properties Analysis

  • The chemical properties of 2-Octene are characterized by its reactivity due to the double bond. Studies on similar compounds like bicyclo[2.2.2]octa-2,5,7-triene reveal information about their radical cations and electronic structures, which are relevant to understanding the chemical behavior of 2-Octene (Gerson et al., 1989).

Scientific Research Applications

Plastics Industry

  • Summary of the Application : 2-Octene plays a critical role in the production of linear low-density polyethylene (LLDPE), a material used extensively in various sectors such as packaging, agriculture, and construction .
  • Methods of Application or Experimental Procedures : LLDPE is produced by the copolymerization of ethylene with 2-Octene . The most common method of producing 2-Octene is by ‘cracking’ higher molecular weight hydrocarbons. This process involves the breaking down of complex hydrocarbons into simpler ones, using either heat or catalysts . Another approach to producing 2-Octene involves the trimerization of ethylene, a reaction that produces 2-Octene from three ethylene (C2H4) molecules .
  • Results or Outcomes : LLDPE is a preferred material in the packaging industry due to its unique properties such as flexibility, toughness, and resistance to chemicals. These attributes make it an ideal choice for shrink wrap, stretch film, and heavy-duty sacks . In the agricultural sector, LLDPE films are employed for crop protection, soil moisture regulation, and weed control . The construction industry utilizes LLDPE for its pond liners, water containment, and geomembranes because of its excellent environmental stress crack resistance .

Pharmaceuticals

  • Summary of the Application : Fused Bicyclo [2.2.2]octene has been evaluated as a potential core scaffold for the non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease .
  • Methods of Application or Experimental Procedures : Starting with the clinically used conformationally flexible HIV-1 protease inhibitors that inhibit replication of SARS-CoV-2 and bind major protease 3CLpro, a series of rigid bicyclo [2.2.2]octenes fused to N-substituted succinimides were designed and synthesized .
  • Results or Outcomes : Inhibition assays confirmed that some compounds can inhibit the SARS-CoV-2 main protease; the most promising compound 11a inhibited 3CLpro in micromolar range (IC50 = 102.2 μM) . Molecular simulations of the target-ligand complex in conjunction with dynophore analyses and endpoint free energy calculations provide additional insight and first recommendations for future optimization .

Detergent Manufacturing

  • Summary of the Application : 2-Octene, particularly its structural isomers, are used in the production of detergents .
  • Methods of Application or Experimental Procedures : The process involves the alkylation of phenols with branched alkenes, including 2-Octene . Alkylation is a process that introduces an alkyl group into a molecule. In this case, the alkyl group comes from 2-Octene .
  • Results or Outcomes : The result of this process is a precursor to detergents . These precursors are then further processed to produce the final detergent product .

Gas Phase Spectrum Analysis

  • Summary of the Application : 2-Octene is used in gas phase spectrum analysis .
  • Methods of Application or Experimental Procedures : The gas phase spectrum of 2-Octene is analyzed using an instrument like the HP-GC/MS/IRD . This analysis provides valuable information about the compound’s structure and properties .
  • Results or Outcomes : The results of this analysis can be used in various fields, including chemical research and quality control .

Alkylation of Phenols

  • Summary of the Application : 2-Octene, particularly its structural isomers, are used in the alkylation of phenols . This process is crucial in the production of detergents .
  • Methods of Application or Experimental Procedures : The process involves the alkylation of phenols with branched alkenes, including 2-Octene . Alkylation is a process that introduces an alkyl group into a molecule. In this case, the alkyl group comes from 2-Octene .
  • Results or Outcomes : The result of this process is a precursor to detergents . These precursors are then further processed to produce the final detergent product .

Gas Phase Spectrum Analysis

  • Summary of the Application : 2-Octene is used in gas phase spectrum analysis . This analysis provides valuable information about the compound’s structure and properties .
  • Methods of Application or Experimental Procedures : The gas phase spectrum of 2-Octene is analyzed using an instrument like the HP-GC/MS/IRD .
  • Results or Outcomes : The results of this analysis can be used in various fields, including chemical research and quality control .

Safety And Hazards

Direct exposure to octene may cause irritation to the skin and eyes . Inhalation can lead to respiratory complications . Therefore, proper handling and safety measures are crucial while working with this chemical .

properties

IUPAC Name

(E)-oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPBINAXDRFYPL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872994
Record name (2E)-2-Octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline], Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Octene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8528
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-2-Octene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21634
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

16.4 [mmHg]
Record name trans-2-Octene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21634
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

trans-2-Octene

CAS RN

13389-42-9, 111-67-1, 7642-04-8
Record name trans-2-Octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13389-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octene, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2-Octene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-2-Octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-oct-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OCTENE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G13G1YR8YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.12 mmoles of bis-(η5-cyclopentadienyl)titanium dichloride (Cp2TiCl2; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature. 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 14 ml of octane and 4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
Quantity
18.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.12 mmol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1.25 g of the mixture of 3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene and its oct-3-ene isomer (prepared as described in Example 8) was dissolved in 30 ml of methanol. 0.25 g of anhydrous potassium carbonate was added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was then diluted with 150 ml of water, and the solution was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was subjected to medium pressure liquid chromatography using a Lobar (trade mark) column (size C), eluted with a 1:2 by volume mixture of ethyl acetate and hexane, yielding 0.68 g of the oct-2-ene compound and 0.51 g of the oct-3-ene compound.
[Compound]
Name
mixture
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octene
Reactant of Route 2
2-Octene
Reactant of Route 3
2-Octene
Reactant of Route 4
2-Octene
Reactant of Route 5
2-Octene
Reactant of Route 6
Reactant of Route 6
2-Octene

Citations

For This Compound
8,440
Citations
SG Cohen, R Zand - Journal of the American Chemical Society, 1962 - ACS Publications
Decomposition of the azo compound 2, 3-diazabicyclo [2, 2, 2]-2-octene (II) has been studied in the gas phase from 199.5 to 259.0. The reaction shows first-order kinetics, k¡= 2, 0 X …
Number of citations: 121 pubs.acs.org
R Destro, G Filippini, CM Gramaccioli… - … Section B: Structural …, 1971 - scripts.iucr.org
C10H1003, has been determined by direct methods and refined by least-squares. The crystals are monoclinic, space group P2Jc, with a= 6.534, b= 10.480, c= 12.184/~, fl= 96.37 and …
Number of citations: 16 scripts.iucr.org
A Matsuura, T Nishinaga… - Journal of the American …, 2000 - ACS Publications
The cyclic voltammetry of benzene 1, naphthalene 2, biphenylene 3, and anthracene 4 fully annelated with bicyclo[2.2.2]octene showed that their cationic species have enhanced …
Number of citations: 81 pubs.acs.org
A Wakamiya, D Yamazaki, T Nishinaga… - The Journal of …, 2003 - ACS Publications
Novel oligothiophenes surrounded by bicyclo[2.2.2]octene (abbreviated as BCO) frameworks ranging from dimer to hexamer, 1(nT) (n = 2, 3, 4, 6), were prepared, and their structures …
Number of citations: 63 pubs.acs.org
TC Chou, CL Hwa, JJ Lin, KC Liao… - The Journal of organic …, 2005 - ACS Publications
The U-shaped, multifunctionalized tetraetheno-bridged dicyclopenta[b,i]anthracenediol 10 was synthesized to serve as a platform molecule. The molecule was prepared from the Diels−…
Number of citations: 52 pubs.acs.org
K Komatsu, T Nishinaga, S Aonuma, C Hirosawa… - Tetrahedron letters, 1991 - Elsevier
Synthesis, Structure, and Reduction of the Cyclooctatetraene Tetra-Annelated with Bicyclo[2.2.2]octene Frameworks Page 1 ~euahcdron Letters. Vol.32. No.46 pp 6167-6110. 1991 0040-4039/91 …
Number of citations: 35 www.sciencedirect.com
A Wakamiya, T Nishinaga… - Journal of the American …, 2002 - ACS Publications
A stable derivative of 1,2-dithiin annelated with bicyclo[2.2.2]octene frameworks 4 was synthesized as red crystals by the reaction of a dilithiated dimer of bicyclo[2.2.2]octene with …
Number of citations: 50 pubs.acs.org
T Nishinaga, T Kawamura… - The Journal of Organic …, 1997 - ACS Publications
Two series of dehydroannulenes fused with bicyclo[2.2.2]octene (BCO) units were synthesized either by an oxidative coupling with copper(I) under air or by a palladium−copper-…
Number of citations: 41 pubs.acs.org
LD Quin, J Szewczyk, KM Szewczyk… - The Journal of Organic …, 1986 - ACS Publications
3a, R» Me b, R* Et C, R=(CHz) $ useful also for phosphinates. 4, 8 In the absence of a trapping agent, dimerization occurs to give a readily isolated, crystalline product. Onoccasion, …
Number of citations: 49 pubs.acs.org
AC Oehlschlager, CD Kennedy… - The Journal of Organic …, 1966 - ACS Publications
… bicyclo [3.2.1 ]2-octene, present as a contaminant16 in the starting bicyclo [2.2.2 ]octene. … flow rate of74 cc/min showed endo-8-bromobieyclo[3.2.1]-2octene (XVI) as the major …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.